molecular formula C27H23BrClN3O2 B4295996 (2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Cat. No.: B4295996
M. Wt: 536.8 g/mol
InChI Key: MHXFVNRYPBAQOO-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound that features a bromine atom, a chlorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination and Chlorination: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or other chlorinating agents.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole derivative with the appropriate acid chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various types of chemical reactions:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with various biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2-(4-fluorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide
  • 4-bromo-N-[2-(4-methylphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide

Uniqueness

(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the indole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-N-[(Z)-1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrClN3O2/c1-17-22(23-4-2-3-5-24(23)31-17)14-15-30-27(34)25(16-18-6-12-21(29)13-7-18)32-26(33)19-8-10-20(28)11-9-19/h2-13,16,31H,14-15H2,1H3,(H,30,34)(H,32,33)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXFVNRYPBAQOO-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 2
(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 3
(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.